molecular formula C17H19N5O B2780469 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine CAS No. 955306-42-0

4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine

Cat. No.: B2780469
CAS No.: 955306-42-0
M. Wt: 309.373
InChI Key: TURGQQWEJKYBHC-UHFFFAOYSA-N
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Description

4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research focuses on its potential as an anticancer agent, particularly as a CDK2 inhibitor

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research and therapy.

Properties

IUPAC Name

4-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-3-5-23-6-4-21/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGQQWEJKYBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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